molecular formula C15H21FN2O2 B2863764 (E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide CAS No. 2411327-38-1

(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide

Cat. No. B2863764
CAS RN: 2411327-38-1
M. Wt: 280.343
InChI Key: ONEKGYDCEKIOLI-SNAWJCMRSA-N
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Description

(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide is a chemical compound with potential applications in scientific research. It is also known as DBCO-PEG4-amine, and its chemical structure is C18H26FN3O2.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide is not well understood. However, it is believed to react with azide-containing molecules through a copper-catalyzed reaction, forming a stable triazole linkage.
Biochemical and physiological effects:
There is limited information available regarding the biochemical and physiological effects of this compound. However, studies have shown that this compound is non-toxic and has minimal impact on cellular viability.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide in lab experiments include its high reactivity, stability, and biocompatibility. However, the limitations include the need for a copper catalyst and the potential for off-target reactions.

Future Directions

There are several future directions for (E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide research. One direction is the development of new bioconjugation strategies using this compound. Another direction is the optimization of the reaction conditions for improved efficiency and selectivity. Additionally, the use of this compound in the development of new therapeutics and imaging agents is an area of interest for future research.
In conclusion, this compound is a promising compound for scientific research, particularly in the field of bioconjugation. Its high reactivity, stability, and biocompatibility make it a valuable tool for the development of new imaging agents, drug delivery systems, and therapeutic compounds. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide involves the reaction between 4-fluoro-3-(methoxymethyl)benzylamine and (E)-4-(bromomethylidene)-N,N-dimethylbenzenamine in the presence of a palladium catalyst. The resulting product is then purified using chromatography to obtain the final compound.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide has potential applications in scientific research, particularly in the field of bioconjugation. It can be used as a reactive handle for the conjugation of biomolecules to surfaces or other biomolecules. This compound can also be used in the development of new imaging agents and drug delivery systems.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-18(2)8-4-5-15(19)17-10-12-6-7-14(16)13(9-12)11-20-3/h4-7,9H,8,10-11H2,1-3H3,(H,17,19)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEKGYDCEKIOLI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC(=C(C=C1)F)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC(=C(C=C1)F)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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